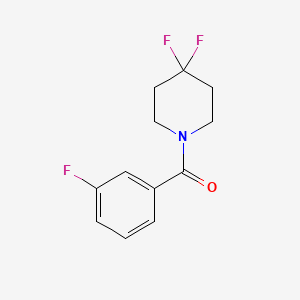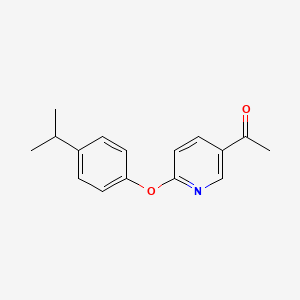
5-Acetyl-2-(4-isopropylphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-(4-isopropylphenoxy)pyridine, also known as IPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. IPP belongs to the family of pyridine compounds and is characterized by its unique chemical structure, which makes it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis
Majed M. Alrobaian et al. (2019) explored an eco-friendly technique using solvent-free microwave synthesis to create novel pyridine derivatives, emphasizing green chemistry principles. These compounds were evaluated for their anticancer potential and antibacterial activities, providing insights into their broad applicational spectrum (Majed M. Alrobaian et al., 2019).
Insecticidal Activity
E. A. Bakhite et al. (2014) synthesized pyridine derivatives, including compounds structurally related to 5-Acetyl-2-(4-isopropylphenoxy)pyridine, demonstrating significant insecticidal activity against cowpea aphids. This study suggests the potential for designing new insecticides based on pyridine scaffolds (E. A. Bakhite et al., 2014).
Antimicrobial and Antioxidant Activities
R. Rusnac et al. (2020) investigated compounds resulting from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to derivatives with moderate antifungal activity. This study highlights the potential of pyridine derivatives in antimicrobial applications (R. Rusnac et al., 2020).
Potential Anticancer Applications
A. Selim et al. (2021) achieved efficient synthesis of pyridazinone derivatives, including structures related to this compound, using green chemistry approaches. These compounds showed promising biological and pharmacological activities, suggesting their utility in anticancer research (A. Selim et al., 2021).
Versatile Reagent for Acetylations
S. Paul et al. (2002) presented a method for acetylations of various functional groups in solvent-free conditions under microwave irradiation, potentially applicable to the synthesis and modification of pyridine derivatives, enhancing their chemical diversity and applicational scope (S. Paul et al., 2002).
Propiedades
IUPAC Name |
1-[6-(4-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-4-7-15(8-5-13)19-16-9-6-14(10-17-16)12(3)18/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVZJWUHDNQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

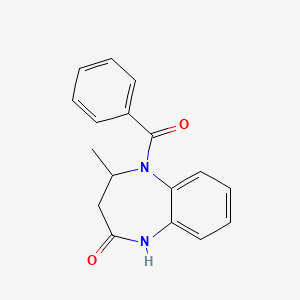
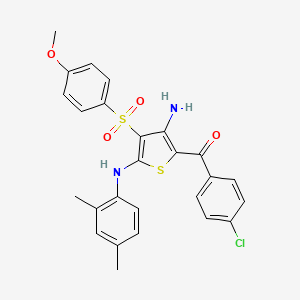
![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)
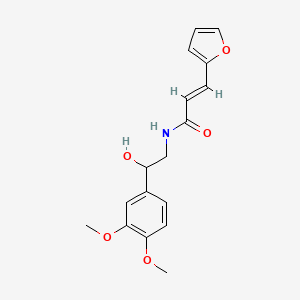
![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)
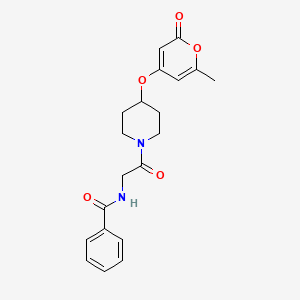
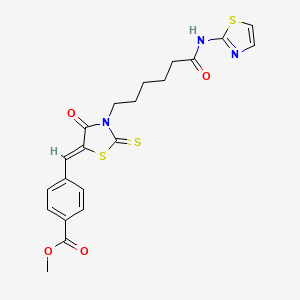
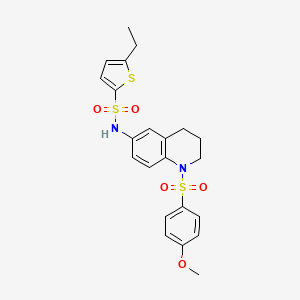
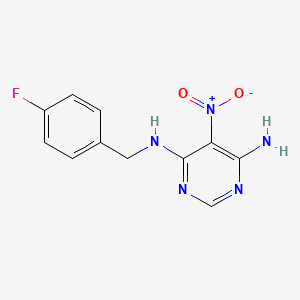
![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)
